Product packaging for 5-Bromo-2-isobutylbenzonitrile(Cat. No.:CAS No. 856167-67-4)

5-Bromo-2-isobutylbenzonitrile

Cat. No.: B1440545
CAS No.: 856167-67-4
M. Wt: 238.12 g/mol
InChI Key: LNXBMWBKHDYMAY-UHFFFAOYSA-N
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Description

Significance of Nitrile and Bromine Functionalities in Organic Synthesis and Medicinal Chemistry

The utility of 5-Bromo-2-isobutylbenzonitrile in synthetic chemistry stems directly from its nitrile and bromine components. These functional groups are mainstays in the toolbox of organic chemists and medicinal chemists due to their predictable reactivity and their ability to be transformed into a wide array of other functional groups.

The nitrile group, or cyano group, is a critical functional group in medicinal chemistry, found in numerous pharmaceutical agents and natural products. rsc.org Over the last few decades, more than 30 pharmaceuticals containing a nitrile group have received FDA approval for treating a wide range of conditions. rsc.orgnih.gov The incorporation of a nitrile group into a drug candidate can offer several advantages. It can enhance the molecule's binding affinity to its biological target, improve its pharmacokinetic profile (such as metabolic stability and solubility), and in some cases, reduce drug resistance. rsc.orgnih.gov

The nitrile group's unique physicochemical properties, including its polarity and ability to act as a hydrogen bond acceptor, contribute to its effectiveness. numberanalytics.comsioc-journal.cn It is also metabolically stable and generally remains unchanged as it is processed by the human body. nih.gov Furthermore, the nitrile group can serve as a bioisostere, mimicking other functional groups like carbonyls or halogens, which is a key strategy in drug design. sioc-journal.cn In some applications, the cyano group can act as an electrophilic "warhead," forming a covalent bond with a biological target, a strategy that can lead to highly potent and selective inhibitors. rsc.org

Table 1: Examples of Nitrile-Containing Pharmaceuticals

Drug NameTherapeutic AreaRole of Nitrile Group
Letrozole Breast CancerKey component for binding to the aromatase enzyme.
Vildagliptin Type 2 DiabetesCovalent interaction with the DPP-4 enzyme.
Rilpivirine HIV/AIDSContributes to the molecule's conformation and binding.
Escitalopram Depression/AnxietyAromatic nitrile intermediate is crucial for its synthesis. numberanalytics.com

Halogenation, the process of introducing a halogen atom into a molecule, is a fundamental transformation in organic synthesis. Bromination, the introduction of a bromine atom, is particularly significant. acs.orgnih.gov Bromo-organic compounds are vital intermediates in the production of pharmaceuticals and agrochemicals. acs.org The bromine atom acts as an excellent leaving group in nucleophilic substitution reactions and facilitates cross-coupling reactions (like the Suzuki coupling), allowing for the construction of complex carbon-carbon or carbon-heteroatom bonds.

Introducing bromine into an aromatic ring via electrophilic aromatic substitution modifies the electronic properties of the ring, typically deactivating it towards further electrophilic attack and directing incoming groups to specific positions. youtube.comscirp.org This control over reactivity and regioselectivity is crucial for multi-step syntheses. scirp.org While molecular bromine (Br2) is a classic brominating agent, its hazardous nature has led to the development of safer alternatives, such as N-bromosuccinimide (NBS), which are now commonly used. nih.govacs.orgorganic-chemistry.org The use of brominated aromatic compounds is a cornerstone of synthetic chemistry, providing a reliable pathway to functionalize aromatic systems. jalsnet.com

Research Landscape of Substituted Benzonitriles and Brominated Aromatics

The fields of substituted benzonitriles and brominated aromatics are mature yet continually evolving areas of chemical research. These compounds are not only end-products but, more importantly, are versatile intermediates for creating a vast range of other chemicals. numberanalytics.comacs.org

The history of the parent compound, benzonitrile (B105546), dates back to 1844, when it was discovered by Hermann Fehling. atamankimya.comwikipedia.orgatamanchemicals.com He produced it through the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and, by analogy to a similar reaction producing hydrogen cyanide, correctly deduced its structure. wikipedia.orgatamanchemicals.com This discovery also led to the naming of the entire class of organic compounds known as nitriles. atamankimya.comwikipedia.org Classical methods for synthesizing aromatic nitriles, such as the Sandmeyer and Rosenmund-von Braun reactions, have been known for over a century and are still taught and used today. numberanalytics.comfiveable.me Similarly, electrophilic aromatic bromination has long been a fundamental reaction in organic chemistry, used to create brominated intermediates for further synthesis. scirp.orgjalsnet.com

Modern synthetic chemistry has seen significant advancements in the preparation of aromatic nitriles. numberanalytics.com While traditional methods are still relevant, transition metal-catalyzed reactions, particularly those using palladium, nickel, or copper catalysts, have become dominant. numberanalytics.com These methods allow for the cyanation of aryl halides under milder conditions, with higher yields and selectivity, and are tolerant of a wider range of other functional groups on the molecule. numberanalytics.comresearchgate.net The construction of highly substituted benzonitriles remains an active area of research. acs.org

The applications for aromatic nitriles continue to expand beyond their traditional roles. They are crucial building blocks for many modern pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com Furthermore, they are finding new uses in materials science for the synthesis of advanced polymers, dyes, and compounds with potential applications in energy storage. numberanalytics.comnumberanalytics.com Research is also exploring biocatalytic methods, using enzymes like aldoxime dehydratase to produce nitriles in a more sustainable, cyanide-free process. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrN B1440545 5-Bromo-2-isobutylbenzonitrile CAS No. 856167-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(2-methylpropyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-8(2)5-9-3-4-11(12)6-10(9)7-13/h3-4,6,8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXBMWBKHDYMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679920
Record name 5-Bromo-2-(2-methylpropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856167-67-4
Record name 5-Bromo-2-(2-methylpropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 2 Isobutylbenzonitrile

Approaches to Introducing the Nitrile Group

The nitrile (or cyano) group is a versatile functional group that can be introduced onto an aromatic ring through several established methods.

These methods involve the direct replacement of another functional group (typically an amine or a halide) with a cyanide group.

Sandmeyer Reaction: This classic reaction transforms an aryl amine into an aryl nitrile via an intermediate diazonium salt. jove.com It is a reliable method for introducing a nitrile group and is a key step in "Route B" described above. The reaction typically involves treating the diazonium salt with copper(I) cyanide. masterorganicchemistry.com

Rosenmund-von Braun Reaction: This method involves the cyanation of an aryl halide using a stoichiometric amount of copper(I) cyanide, often in a high-boiling polar solvent like DMF or pyridine at elevated temperatures. wikipedia.orgorganic-chemistry.orgsynarchive.com While effective, the harsh conditions can limit its compatibility with sensitive functional groups. thieme-connect.de

Palladium-Catalyzed Cyanation: Modern cross-coupling chemistry offers milder alternatives to the Rosenmund-von Braun reaction. rsc.org These methods use a palladium catalyst to couple an aryl halide (bromide or chloride) with a cyanide source. acs.orgnih.gov Common cyanide sources include zinc cyanide (Zn(CN)₂) or potassium ferricyanide (K₄[Fe(CN)₆]), which are less toxic than simple alkali metal cyanides. nih.gov These reactions generally exhibit broad functional group tolerance and high yields. organic-chemistry.org

An alternative strategy is to introduce the nitrile group by modifying another functional group already present on the aromatic scaffold. This is typically achieved through dehydration reactions.

Dehydration of Primary Amides: A primary amide, such as 5-bromo-2-isobutylbenzamide, can be dehydrated to the corresponding nitrile. A variety of dehydrating agents can accomplish this transformation, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride. chemicke-listy.czresearchgate.netrsc.org More modern methods include catalytic Appel-type reactions. nih.gov

Dehydration of Aldoximes: An aldehyde can be converted into an aldoxime by reaction with hydroxylamine. The subsequent dehydration of the aldoxime, for example from 5-bromo-2-isobutylbenzaldehyde, yields the nitrile. This reaction can be catalyzed by various reagents, including simple iron salts or promoted by reagents like trichloroacetonitrile. nih.govtandfonline.comnih.gov

The following table summarizes common methods for nitrile formation.

Approaches to Introducing the Bromine Substituent

The introduction of a bromine atom onto an aromatic ring is most commonly achieved through electrophilic aromatic substitution (EAS). nih.gov This reaction involves the attack of an electrophilic bromine species on the electron-rich benzene (B151609) ring. lumenlearning.comlibretexts.org

The mechanism proceeds in two main steps:

Formation of a Sigma Complex: The electrophile (Br⁺) attacks the π-system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step. openstax.org

Deprotonation: A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. libretexts.org

The reactivity and regioselectivity of the bromination are heavily influenced by the choice of brominating agent and the nature of the substituents already on the ring. researchgate.net

Common brominating agents include:

Molecular Bromine (Br₂): In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), molecular bromine is polarized, generating a potent electrophile. masterorganicchemistry.com This is a standard and effective method for brominating many aromatic compounds.

N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine. It is often used with a protic or Lewis acid catalyst to brominate aromatic rings. Reactions with NBS can offer high regioselectivity, particularly for activated rings. nih.gov

Copper(II) Bromide (CuBr₂): For certain substrates, such as unprotected anilines, CuBr₂ can serve as both the bromine source and a mild oxidizing agent, enabling direct bromination with high para-selectivity. beilstein-journals.org

The following table details common reagents for aromatic bromination.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. nih.gov The synthesis of 5-Bromo-2-isobutylbenzonitrile via this strategy would typically start with 2-isobutylbenzonitrile as the substrate. The outcome of the bromination is dictated by the directing effects of the substituents already present on the benzene ring.

Directing Effects : The isobutyl group is an alkyl group, which is an activating substituent and directs incoming electrophiles to the ortho and para positions. The nitrile group (-CN) is a deactivating group and directs incoming electrophiles to the meta position.

In the case of 2-isobutylbenzonitrile, the isobutyl group at position 2 directs bromination to positions 4 (ortho) and 6 (para). The nitrile group at position 1 directs bromination to position 5 (meta). The activating effect of the isobutyl group is generally stronger than the deactivating effect of the nitrile group. The position para to the activating isobutyl group (position 5) is sterically accessible and electronically favored, making it the most likely site for bromination. Therefore, the reaction of 2-isobutylbenzonitrile with a suitable brominating agent is expected to yield the desired this compound as the major product.

A common reagent for this transformation is molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). masterorganicchemistry.com

Directed Ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with an electrophile, such as a halogen source, to introduce a substituent with high precision. wikipedia.org

For the synthesis of this compound, a DoM strategy could be envisioned, although the nitrile group itself is only a moderately effective DMG. organic-chemistry.org A more robust strategy might involve a precursor containing a stronger DMG. For example, one could start with 2-isobutyl-N,N-diethylbenzamide. The potent amide DMG would direct lithiation to the 6-position. Subsequent quenching with a bromine source like hexabromoethane or 1,2-dibromotetrafluoroethane would yield 6-bromo-2-isobutyl-N,N-diethylbenzamide. The amide could then be dehydrated, for instance with thionyl chloride, to yield the corresponding nitrile. While effective, this multi-step approach is more complex than direct bromination.

Advanced Bromination Reagents and Catalytic Systems

Modern organic synthesis has seen the development of numerous advanced bromination reagents that offer advantages over traditional methods, such as improved safety, selectivity, and milder reaction conditions. For the bromination of 2-isobutylbenzonitrile, several of these systems could be employed.

N-Bromosuccinimide (NBS) : NBS is a widely used reagent for electrophilic aromatic bromination, particularly for activated aromatic rings. commonorganicchemistry.com It is a solid, making it easier and safer to handle than liquid bromine. The reaction often requires an acid catalyst.

Dibromoisocyanuric acid (DBI) : Reported to be a highly effective and mild brominating agent, DBI can be superior to NBS in some cases. tcichemicals.com For example, it has been shown to brominate deactivated substrates under relatively mild conditions.

Oxidative Bromination Systems : These methods generate the electrophilic bromine species in situ from a bromide salt, which is advantageous for atom economy and safety. Common systems include the use of sodium or ammonium (B1175870) bromide with an oxidant like Oxone or hydrogen peroxide. researchgate.netorganic-chemistry.org

Catalytic Systems : Recent research has focused on the use of catalysts to activate relatively unreactive brominating agents like NBS. Lewis bases, for example, have been shown to catalyze electrophilic halogenation of unactivated aromatic compounds. organic-chemistry.org

A patent for the synthesis of the related compound 5-bromo-2-fluorobenzonitrile (B68940) specifies the use of dibromohydantoin in sulfuric acid, highlighting the utility of advanced N-bromo reagents in industrial settings. google.com

Reagent/SystemDescriptionAdvantages
Br₂ / Lewis Acid Traditional method for aromatic bromination. masterorganicchemistry.comHigh reactivity, well-established.
N-Bromosuccinimide (NBS) Solid, crystalline source of electrophilic bromine. commonorganicchemistry.comEasier to handle than Br₂, often more selective.
Dibromoisocyanuric acid (DBI) A mild and highly effective N-bromo reagent. tcichemicals.comHigh reactivity, can brominate deactivated rings.
NaBr / Oxone An oxidative system that generates Br⁺ in situ. organic-chemistry.orgMilder conditions, avoids use of Br₂.

Stereoselective and Regioselective Synthesis of the Isobutyl Moiety

The introduction of the isobutyl group onto the benzene ring must be carefully controlled to ensure the correct regiochemistry and to avoid unwanted side products. The isobutyl group itself is achiral, so stereoselectivity is not a concern for the moiety itself. ucla.eduyoutube.com

A standard method for attaching alkyl groups to an aromatic ring is the Friedel-Crafts alkylation. However, using isobutyl chloride with a Lewis acid catalyst is problematic because the initially formed primary carbocation is prone to a 1,2-hydride shift to form the more stable tertiary carbocation. This rearrangement would lead to the formation of tert-butylbenzene as the major product instead of the desired isobutylbenzene.

To circumvent this issue, a reliable two-step alternative is the Friedel-Crafts acylation followed by reduction :

Acylation : The aromatic ring is first acylated with isobutyryl chloride and a Lewis acid catalyst (e.g., AlCl₃). This reaction proceeds without rearrangement to form 2-methyl-1-phenylpropan-1-one.

Reduction : The resulting ketone is then reduced to the corresponding alkyl group. Common reduction methods include the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reductions. This sequence reliably produces the isobutyl group at the desired position without skeletal rearrangement.

Convergent and Linear Synthesis Strategies

Start with benzonitrile (B105546).

Introduce the isobutyl group via Friedel-Crafts acylation followed by reduction to obtain 2-isobutylbenzonitrile.

Perform electrophilic bromination to yield the final product.

Fragment A Synthesis : Prepare 4-bromo-1-isobutylbenzene. This could be done by first preparing isobutylbenzene and then brominating it, which would yield the para isomer as the major product.

Fragment B (Nitrile Introduction) : Introduce the nitrile group at the 2-position of 4-bromo-1-isobutylbenzene. This is challenging to do directly. A potential route would involve nitration, reduction to the amine, and then a Sandmeyer reaction (using CuCN) to install the nitrile. This would provide a convergent route to the final product.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Proper purification and isolation are critical at each stage of the synthesis to ensure the purity of the intermediates and the final this compound.

A typical workflow following a reaction involves:

Workup : The reaction mixture is quenched (e.g., by adding water or ice) and transferred to a separatory funnel. The product is extracted into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

Washing : The organic layer is washed sequentially with aqueous solutions to remove impurities. For instance, a dilute acid wash removes basic impurities, a sodium bicarbonate wash removes acidic byproducts, and a brine wash removes residual water.

Drying and Concentration : The isolated organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

The resulting crude product is then purified using one or more of the following techniques:

Distillation : For liquid products and intermediates, vacuum distillation is often employed to purify high-boiling point compounds that would decompose at atmospheric pressure. lookchem.com

Recrystallization : If the product is a solid, recrystallization from a suitable solvent system is a powerful technique for achieving high purity. The principle relies on the difference in solubility of the compound and impurities at different temperatures. ijddr.in

Column Chromatography : This is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina). It is highly effective for separating complex mixtures or removing closely related impurities.

The purity of the isolated compounds can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy, which can confirm the presence of key functional groups. masterorganicchemistry.com

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Elucidating Molecular Structure

Modern spectroscopic methods are indispensable for confirming the identity and purity of synthesized chemical compounds. The following sections provide a detailed analysis of 5-Bromo-2-isobutylbenzonitrile using a suite of advanced spectroscopic tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle of this compound.

One-dimensional NMR provides fundamental information about the number and types of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum confirms the presence and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the isobutyl group. The aromatic region (typically 7.0-8.0 ppm) would display signals for the three protons on the benzene (B151609) ring. libretexts.orglibretexts.org Their specific chemical shifts and splitting patterns are influenced by the electronic effects of the bromo, isobutyl, and nitrile substituents. The aliphatic region would contain signals corresponding to the isobutyl group's methylene (B1212753) (-CH₂-), methine (-CH-), and methyl (-CH₃) protons, with characteristic splitting patterns due to spin-spin coupling. compoundchem.commdpi.com

Predicted ¹H NMR Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H-6~7.7d (doublet)J ≈ 2.01H
H-4~7.6dd (doublet of doublets)J ≈ 8.5, 2.01H
H-3~7.4d (doublet)J ≈ 8.51H
Isobutyl -CH₂-~2.8d (doublet)J ≈ 7.02H
Isobutyl -CH-~2.1m (multiplet)-1H
Isobutyl -CH₃~0.9d (doublet)J ≈ 6.56H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. In a broadband decoupled spectrum, each unique carbon atom produces a single peak. youtube.com The spectrum for this compound would show eleven distinct signals: six for the aromatic ring carbons, one for the nitrile carbon, and four for the isobutyl group carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment. oregonstate.edu For instance, the carbon attached to the bromine (C-5) and the carbons of the nitrile group (C-1 and -C≡N) would appear at characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C≡N~118
C-1~115
C-5~125
C-2~145
Aromatic CH (C-3, C-4, C-6)~132-138
Isobutyl -CH₂-~45
Isobutyl -CH-~29
Isobutyl -CH₃~22

Two-dimensional NMR experiments map correlations between nuclei, providing definitive evidence of through-bond and through-space connectivity. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.orgoxinst.com For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6) and confirming the connectivity within the isobutyl group (the -CH₂- protons with the -CH- proton, and the -CH- proton with the two -CH₃ groups). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). wikipedia.org It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule. Key correlations would include the isobutyl -CH₂- protons showing cross-peaks to the aromatic C-1, C-2, and C-3, and the aromatic proton H-3 showing a correlation to the isobutyl -CH₂- carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the isobutyl -CH₂- protons and the aromatic H-3 proton, confirming the ortho positioning of the isobutyl group relative to the nitrile.

Predicted 2D NMR Correlations for this compound
Experiment Correlating Nuclei Significance
COSY H-3 ↔ H-4; H-4 ↔ H-6Confirms aromatic proton connectivity
Isobutyl -CH₂- ↔ -CH-Confirms isobutyl group connectivity
Isobutyl -CH- ↔ -CH₃Confirms isobutyl group connectivity
HSQC H-3 ↔ C-3; H-4 ↔ C-4; H-6 ↔ C-6Assigns aromatic C-H pairs
Isobutyl protons ↔ Respective isobutyl carbonsAssigns isobutyl C-H pairs
HMBC Isobutyl -CH₂- ↔ C-1, C-2, C-3Confirms attachment of isobutyl group to C-2
H-6 ↔ C-1, C-4, C-5Confirms substituent pattern
NOESY Isobutyl -CH₂- ↔ H-3Confirms spatial proximity and ortho arrangement

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. missouri.edu The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), creates a distinctive isotopic pattern. chemguide.co.uklibretexts.org The mass spectrum will show two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, separated by two mass units, which is a clear indicator of a monobrominated compound. libretexts.orgsavemyexams.comcsbsju.edu

Predicted HRMS Data for this compound (C₁₁H₁₂BrN)
Ion Calculated Exact Mass (m/z) Expected Relative Abundance
[C₁₁H₁₂⁷⁹BrN]⁺253.0153~100%
[C₁₁H₁₂⁸¹BrN]⁺255.0133~98%

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that helps identify the functional groups present. nist.gov The IR spectrum of this compound would exhibit characteristic absorption bands for the nitrile, aromatic, and aliphatic moieties. The most prominent peak would be the sharp, strong absorption from the nitrile (C≡N) triple bond stretch. chegg.comjove.com

Predicted IR Absorption Frequencies for this compound
Wavenumber (cm⁻¹) Vibration Type Functional Group
> 3000C-H stretchAromatic Ring
< 3000C-H stretchIsobutyl Group (Aliphatic)
~2230C≡N stretchNitrile
~1600, 1480C=C stretchAromatic Ring

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophore in this compound is the substituted benzene ring. The absorption bands are due to π → π* transitions of the aromatic system. ijermt.org The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the ring. scilit.comlibretexts.orgyoutube.com Benzenoid compounds typically show two primary absorption bands (the E and B bands). The presence of the bromo, isobutyl, and nitrile groups will cause shifts in the λmax of these bands compared to unsubstituted benzene. nih.gov

Predicted UV-Vis Absorption Data for this compound
Absorption Band Predicted λmax (nm)
Primary Band (E-band)~220
Secondary Band (B-band)~270-290

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-activity relationship studies and materials science applications.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for obtaining an unambiguous molecular structure. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the molecule and its packing in the crystal lattice.

Despite the power of this technique, a search of crystallographic databases and the broader scientific literature did not yield any published single crystal X-ray diffraction studies for this compound. Consequently, critical crystallographic data, such as the unit cell parameters, space group, and precise atomic coordinates, remain undetermined. Without this experimental data, a definitive analysis of the solid-state conformation and intermolecular interactions of this compound cannot be provided.

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It is particularly valuable for identifying crystalline phases, assessing sample purity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability.

As with SCXRD, there is no publicly available literature detailing the powder X-ray diffraction analysis of this compound. Therefore, information regarding its potential polymorphic forms and a definitive PXRD pattern for phase identification and purity assessment are not available.

Reactivity and Chemical Transformations of 5 Bromo 2 Isobutylbenzonitrile

Reactions Involving the Nitrile Group

The cyano group (-C≡N) is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and nucleophilic addition.

The nitrile group of 5-bromo-2-isobutylbenzonitrile can be fully hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromo-2-isobutylbenzoic acid. In the presence of an alkali, the reaction proceeds through the formation of a carboxylate salt, which is subsequently protonated. google.com

Partial hydrolysis under controlled conditions can yield the primary amide, 5-bromo-2-isobutylbenzamide. This transformation can be achieved using various reagents that facilitate the hydration of the nitrile group without proceeding to the carboxylic acid.

Table 1: Hydrolysis and Amidation Products

Starting Material Reaction Product
This compound Full Hydrolysis 5-Bromo-2-isobutylbenzoic acid
This compound Partial Hydrolysis (Amidation) 5-Bromo-2-isobutylbenzamide

The nitrile group is readily reduced to a primary amine, yielding (5-bromo-2-isobutylphenyl)methanamine. This transformation is a fundamental method for synthesizing benzylamines. Common laboratory methods for this reduction include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel. Another effective class of reagents for this purpose is aminoboranes, such as diisopropylaminoborane, which have been successfully used to reduce a variety of substituted aromatic nitriles to their corresponding benzylamines. amazonaws.com

The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong nucleophiles, such as Grignard reagents or organolithium compounds. youtube.comyoutube.com This reaction provides a pathway to synthesize ketones. The nucleophile adds to the nitrile carbon, breaking the carbon-nitrogen pi bond and forming an intermediate imine anion. youtube.com Subsequent acidic workup hydrolyzes the imine to a ketone. For example, the reaction of this compound with a Grignard reagent (R-MgBr) would yield, after hydrolysis, the corresponding ketone, 1-(5-bromo-2-isobutylphenyl)-1-alkanone.

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and aryl bromides are excellent substrates for these transformations. researchgate.net this compound can participate in a range of these reactions to create more complex molecular architectures.

Suzuki Reaction : This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, to form a new C-C bond. wikipedia.org It is widely used to synthesize biaryl compounds. wikipedia.orgnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com

Heck Reaction : The Heck reaction, also known as the Mizoroki-Heck reaction, forms a C-C bond by coupling the aryl bromide with an alkene. organic-chemistry.orgwikipedia.org This method is highly effective for synthesizing substituted alkenes and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Reaction : This reaction involves the coupling of an aryl halide with a terminal alkyne to form a substituted alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Copper-free versions have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Buchwald–Hartwig Amination : This reaction is a cornerstone for C-N bond formation, coupling an aryl halide with an amine. wikipedia.orglibretexts.org The development of specialized, sterically hindered phosphine (B1218219) ligands has enabled the coupling of a wide array of amines and aryl halides with high efficiency. wikipedia.orgrsc.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Product Type Typical Catalysts/Ligands Typical Bases
Suzuki Boronic Acid/Ester (R-B(OH)₂) Biaryl (Ar-R) Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) nih.gov K₂CO₃, Cs₂CO₃, K₃PO₄ wikipedia.org
Heck Alkene (R-CH=CH₂) Substituted Alkene (Ar-CH=CH-R) Pd(OAc)₂, PdCl₂ / PPh₃, BINAP wikipedia.org Et₃N, K₂CO₃, NaOAc wikipedia.org
Sonogashira Terminal Alkyne (R-C≡CH) Arylalkyne (Ar-C≡C-R) PdCl₂(PPh₃)₂, CuI / PPh₃ organic-chemistry.org Et₃N, Piperidine, DIPA
Buchwald–Hartwig Amine (R₂NH) Arylamine (Ar-NR₂) Pd(OAc)₂, Pd₂(dba)₃ / BINAP, XPhos wikipedia.org NaOt-Bu, K₂CO₃, Cs₂CO₃ beilstein-journals.org

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org In this compound, the nitrile group (-CN) is a powerful EWG located para to the bromine atom, which is favorable for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org However, the ortho-isobutyl group is electron-donating, which can partially counteract the activating effect of the nitrile group. Consequently, while SNAr reactions on this substrate are mechanistically plausible, they may require more forcing conditions (e.g., strong nucleophiles, high temperatures) compared to rings with multiple activating EWGs.

Grignard and Organolithium Reagent Chemistry

The presence of a bromine atom on the aromatic ring allows for the formation of Grignard and organolithium reagents, which are powerful tools for carbon-carbon bond formation.

Grignard Reagent Formation and Subsequent Reactions:

Treatment of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would lead to the formation of the corresponding Grignard reagent, (5-cyano-4-isobutylphenyl)magnesium bromide. This organometallic intermediate is a potent nucleophile and can react with a variety of electrophiles.

For instance, the reaction of this Grignard reagent with another molecule of an electrophile, such as an aldehyde or ketone, would result in the formation of a new carbon-carbon bond at the position of the original bromine atom. It is important to note that the nitrile group is also susceptible to attack by Grignard reagents, which can lead to the formation of ketones after acidic workup. masterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.com The chemoselectivity of such reactions would be highly dependent on the reaction conditions and the nature of the electrophile.

Organolithium Reagent Chemistry:

Alternatively, this compound can undergo a lithium-halogen exchange reaction when treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures. wikipedia.org This reaction would generate the corresponding aryllithium species, 5-lithio-2-isobutylbenzonitrile. Organolithium reagents are generally more reactive than their Grignard counterparts and can react with a wider range of electrophiles. chemistrysteps.com

The generated aryllithium intermediate can be trapped with various electrophiles to introduce a wide array of functional groups at the 5-position of the benzonitrile (B105546) ring.

ReagentProduct after Reaction and Workup
Carbon dioxide (CO2)5-Cyano-4-isobutylbenzoic acid
N,N-Dimethylformamide (DMF)5-Cyano-4-isobutylbenzaldehyde
Alkyl halides (R-X)5-Alkyl-2-isobutylbenzonitrile

Reactions Involving the Isobutyl Moiety

The isobutyl group attached to the aromatic ring also possesses sites of reactivity, primarily at the benzylic position (the carbon atom directly attached to the benzene (B151609) ring).

The benzylic protons of the isobutyl group can be abstracted by a strong base to form a benzylic carbanion. This carbanion is stabilized by resonance with the aromatic ring, making it a viable nucleophile for alkylation and other functionalization reactions. For example, treatment with a strong base like potassium tert-butoxide followed by the addition of an alkyl halide could potentially lead to the introduction of an alkyl group at the benzylic position.

A more common method for functionalizing the benzylic position is through radical halogenation.

Benzylic Bromination:

Reaction of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, would selectively introduce a bromine atom at the benzylic position of the isobutyl group. chemistrysteps.comyoutube.com This reaction proceeds via a radical chain mechanism where the stability of the intermediate benzylic radical directs the regioselectivity of the bromination. khanacademy.org

ReagentProduct
N-Bromosuccinimide (NBS), Radical Initiator5-Bromo-2-(1-bromo-2-methylpropyl)benzonitrile

The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as hydroxyl, cyano, or amino groups, at the benzylic position.

The isobutyl side chain is susceptible to oxidation under vigorous conditions, provided there is at least one hydrogen atom on the benzylic carbon. jove.comucalgary.calibretexts.org

Oxidation to a Carboxylic Acid:

Treatment of this compound with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), under heating would lead to the oxidation of the isobutyl group to a carboxylic acid. masterorganicchemistry.comyoutube.comchemistrysteps.com The entire isobutyl chain is cleaved, and the benzylic carbon is oxidized to a carboxyl group, yielding 4-bromo-2-cyanobenzoic acid.

ReagentProduct
Potassium permanganate (KMnO4), Heat4-Bromo-2-cyanobenzoic acid

This transformation is a powerful tool for converting an alkyl-substituted aromatic ring into a benzoic acid derivative.

Regioselectivity and Chemoselectivity in Multi-functionalized Systems

The presence of multiple reactive sites in this compound makes the control of regioselectivity and chemoselectivity a critical aspect of its synthetic transformations.

Regioselectivity:

In reactions involving the aromatic ring, the directing effects of the existing substituents play a crucial role. The isobutyl group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. The bromine atom is an ortho-, para-directing deactivator. In electrophilic aromatic substitution reactions, the position of the incoming electrophile would be influenced by the combined directing effects of these groups.

In nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing nitrile group would be activated towards attack. However, given the presence of the bromo substituent, reactions are more likely to proceed via the formation of organometallic intermediates.

Chemoselectivity:

When reacting this compound with a reagent that can potentially react with multiple functional groups, the inherent reactivity of each group and the reaction conditions will determine the outcome.

For example, when using a Grignard reagent, a key consideration is the competition between the formation of the Grignard reagent at the C-Br bond and the nucleophilic attack at the nitrile group. Typically, Grignard formation is favored under standard conditions. However, if an external Grignard reagent is added, it can react with the nitrile. Studies on similar systems have shown that the Weinreb amide functionality is generally more reactive towards Grignard reagents than a nitrile group, suggesting a degree of controllable chemoselectivity. researchgate.net

Similarly, when performing reactions on the isobutyl group, conditions must be chosen carefully to avoid unwanted reactions at the other functional groups. For instance, radical bromination with NBS is highly selective for the benzylic position and does not typically affect the aromatic bromine or the nitrile group.

Mechanistic Studies of Key Transformations

Mechanism of Grignard Reaction with the Nitrile Group:

The reaction of a Grignard reagent with the nitrile functionality proceeds via nucleophilic addition. masterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.com The partially negative carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group, breaking the C≡N triple bond and forming a magnesium salt of an imine (an iminate). Subsequent hydrolysis of this intermediate in an acidic workup leads to the formation of a ketone. masterorganicchemistry.com

Mechanism of Benzylic Oxidation:

The mechanism of the oxidation of the isobutyl side chain with potassium permanganate is complex but is believed to involve the initial abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. pressbooks.pub This radical then undergoes a series of oxidation steps, ultimately leading to the cleavage of the carbon-carbon bonds of the side chain and the formation of the carboxylic acid. The requirement for a benzylic hydrogen is a key piece of evidence for this radical-based mechanism. jove.comucalgary.ca

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a molecule's stable three-dimensional structure and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For aromatic compounds similar to 5-Bromo-2-isobutylbenzonitrile, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the optimized molecular geometry. nih.govorientjchem.org These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, defining the molecule's most stable conformation.

Beyond geometry, DFT is used to explore the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)). (Illustrative Data)
ParameterBond/AnglePredicted Value
Bond Length (Å)C-Br1.910
C≡N1.158
C-C (Aromatic)1.395 - 1.405
C-C (Isobutyl)1.530 - 1.540
Bond Angle (°)C-C-Br119.5
C-C-C≡N120.5
C-C≡N179.0

Ab initio (Latin for "from the beginning") calculations are based on quantum mechanics principles without using experimental data for simplification. The Hartree-Fock (HF) method is a foundational ab initio approach. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations can provide a useful baseline for structural and electronic properties. orientjchem.org More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer higher accuracy but are computationally more demanding. These methods are often used as benchmarks for validating results from less expensive methods like DFT.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the structural confirmation of this compound.

Frequency calculations performed using DFT can predict the vibrational modes of the molecule, which correspond to the peaks in its IR and Raman spectra. orientjchem.orgresearchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by a factor to improve agreement with experimental data. researchgate.net This allows for the assignment of specific vibrational modes, such as C-H stretching, C≡N nitrile stretching, and C-Br stretching, to the observed spectral bands.

Similarly, NMR chemical shifts can be predicted using quantum mechanical methods or increasingly, through machine learning models trained on large databases of known structures and their spectra. nih.govnih.gov These predictions help in assigning signals in ¹H and ¹³C NMR spectra to specific atoms within the this compound molecule.

Table 2: Predicted vs. Experimental IR Frequencies for Key Vibrational Modes of this compound. (Illustrative Data)
Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 31003065
Aliphatic C-H Stretch2870 - 29602955
C≡N Stretch22302228
C=C Aromatic Ring Stretch1550 - 16001580
C-Br Stretch650660

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for understanding the pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies. researchgate.net For a molecule like this compound, this could involve modeling its synthesis, such as the bromination of 2-isobutylbenzonitrile or the cyanation of a bromo-isobutylbenzene precursor. DFT calculations can be used to model the structures and energies of reactants, products, and transition states along a proposed reaction coordinate. nih.gov This provides a detailed, step-by-step view of the reaction mechanism, helping to explain reaction outcomes and optimize conditions for higher yields or selectivity.

Molecular Docking and Dynamics Simulations (if applicable to biological interactions)

If this compound is investigated for potential biological activity, molecular docking and molecular dynamics (MD) simulations are essential computational techniques. mdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. d-nb.info This simulation places the molecule into the active site of a receptor, and a scoring function estimates the binding affinity, often expressed as a binding energy. mdpi.com

Following docking, MD simulations can be performed to analyze the stability of the predicted ligand-protein complex over time. dntb.gov.ua MD simulations model the movements of atoms and molecules, providing insights into the dynamic behavior of the complex and confirming the stability of key interactions (like hydrogen bonds or hydrophobic contacts) identified in the docking pose. mdpi.com These simulations are crucial for evaluating whether a compound is a viable candidate for acting as an inhibitor or modulator of a biological target.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase Target.
ParameterValue/Description
Binding Energy (kcal/mol)-7.8
Key Interacting ResiduesValine (hydrophobic interaction with isobutyl group)
Leucine (hydrophobic interaction with isobutyl group)
Phenylalanine (π-π stacking with benzonitrile (B105546) ring)
Hydrogen BondsNone observed

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. longdom.org For this compound and a series of its analogs, a QSAR model could be developed to predict their activity against a specific biological target. nih.gov

The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. nih.gov A mathematical model is then built to relate these descriptors to the experimentally measured biological activity. nih.gov Commonly used methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com The resulting QSAR model can then be used to predict the activity of new, yet-to-be-synthesized molecules, guiding drug design and lead optimization efforts. kashanu.ac.ir

Table 4: Key Molecular Descriptors for this compound Used in Computational SAR/QSAR Studies. (Illustrative Data)
Descriptor ClassDescriptor NameCalculated Value
ElectronicDipole Moment3.5 D
HOMO-LUMO Gap5.2 eV
HydrophobicLogP (Partition Coefficient)4.1
Steric/TopologicalMolecular Weight238.12 g/mol
Molecular Surface Area210 Ų

Applications in Advanced Materials and Medicinal Chemistry Research

Role as a Synthetic Intermediate for Complex Molecules

As a foundational chemical entity, 5-Bromo-2-isobutylbenzonitrile provides a scaffold upon which chemists can build more elaborate molecules. The bromo- and cyano- groups are key functional handles for various coupling reactions and functional group transformations, respectively.

The bromo-benzonitrile moiety is a common feature in the synthesis of numerous pharmaceutically active compounds. For instance, the related compound 5-bromo-2-fluorobenzonitrile (B68940) is a key intermediate in the synthesis of Febuxostat, a medication used for the treatment of gout google.com. Similarly, 5-bromo-2-chlorobenzonitrile (B107219) is utilized in the preparation of novel thiazolidin-4-ones, which are being investigated as HIV-1 fusion inhibitors.

Furthermore, research has shown that 5-bromo-2-hydroxybenzonitrile, another structural analog, serves as a synthetic reagent for a range of biologically active compounds, including potential antiretroviral drugs, cancer therapies, and treatments for osteoporosis nih.gov. Derivatives of 5-bromoindole, which can be synthesized from such precursors, have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy nih.gov. These examples underscore the importance of the 5-bromo-benzonitrile core structure in the development of new therapeutic agents.

In the agrochemical industry, halogenated aromatic compounds are crucial for creating new pesticides and herbicides. While specific data on this compound is limited, related compounds like 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil) are used as herbicides to control broad-leaved weeds researchgate.net. The structural similarities suggest that this compound could also serve as a valuable building block for the synthesis of novel agrochemicals, contributing to the development of effective crop protection solutions.

Exploration of Biological Activity and Pharmacological Potential

Derivatives synthesized from this compound and its analogs are subjects of significant research to uncover their biological activities and potential as therapeutic agents. The specific placement of the bromo and isobutyl groups can influence the molecule's interaction with biological targets.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of brominated aromatic compounds, SAR studies have revealed that the presence and position of the bromine atom can significantly impact biological activity. For example, in a series of terbenzimidazoles investigated for anticancer activity, the presence of lipophilic substituents like bromine at the 5-position was correlated with enhanced cytotoxicity nih.gov. Similarly, the inclusion of hydrophilic groups on a benzofuran (B130515) ring containing a bromo-phenylsulfonamido moiety was found to improve the compound's physicochemical properties and selective inhibition of the HIF-1 pathway in cancer research nih.gov. These studies highlight that modifying the core structure of compounds derived from precursors like this compound is a key strategy for developing more potent and selective drugs.

Research into derivatives of this compound extends to identifying their specific molecular targets and understanding their mechanisms of action. This often involves studying their ability to inhibit enzymes that are critical in various disease pathways.

Proteases: Certain classes of proteases, such as caspases, are key mediators of apoptosis (programmed cell death). Compounds that can modulate caspase activity are of great interest in cancer research. Studies on derivatives like 1-benzyl-5-bromoindolin-2-ones have shown that they can induce apoptosis by activating caspases, making them potential anticancer agents mdpi.com.

Glucosidases: Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes nih.govplos.org. Derivatives containing the 5-bromo structural motif have been investigated for their α-glucosidase inhibitory activity. For instance, a series of 1,2-benzothiazine-N-arylacetamides featuring a 4-bromobenzoyl group were found to be potent inhibitors of the α-glucosidase enzyme, with some derivatives being three times more effective than the standard drug, acarbose (B1664774) mdpi.com. This suggests that the bromo-substituted phenyl ring is a key pharmacophore for this activity.

Urease: The urease enzyme is crucial for the survival of the bacterium Helicobacter pylori in the acidic environment of the stomach, and its inhibition is a target for treating peptic ulcers and other gastrointestinal diseases nih.gov. While direct studies on this compound are not available, research has confirmed that related brominated compounds are effective urease inhibitors. For example, 4-bromophenylboronic acid has been shown to significantly reduce the activity of urease nih.gov. This indicates the potential for developing derivatives of this compound as novel urease inhibitors.

Table 1: Urease Inhibition by a Related Brominated Compound This table presents data on the inhibitory effect of 4-bromophenylboronic acid, a compound structurally related to the subject of this article, on Jack Bean Urease (JBU).

CompoundConcentration (µM)% Inhibition of JBU
4-bromophenylboronic acid2051.7 ± 13.5%

Data sourced from Scientific Reports nih.gov.

Investigation of Potential Therapeutic Targets and Mechanisms of Action

Receptor Binding Assays

Receptor binding assays are fundamental in drug discovery for determining how a compound interacts with a specific biological target, such as a receptor or enzyme. These assays measure the affinity of a ligand for its receptor. For a novel compound like this compound or its analogs, these assays would be a critical first step in characterizing its pharmacological profile.

The primary methodologies employed are filtration binding assays and Scintillation Proximity Assays (SPA). nih.gov Both techniques typically utilize a radiolabeled ligand that is known to bind to the target receptor. The assay measures the ability of the test compound (e.g., a derivative of this compound) to displace the radioligand. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki). nih.gov

Non-radioactive formats are also available, such as those using fluorescence polarization, which may be employed to assess the binding characteristics of benzonitrile (B105546) derivatives. nih.govscilit.com These assays are crucial for understanding the structure-activity relationship (SAR) of a series of compounds, guiding medicinal chemists in the design of more potent and selective molecules.

Cell-Based Assays

Following initial target binding confirmation, cell-based assays are used to evaluate a compound's effect on cellular functions in a more biologically relevant context. For derivatives analogous to this compound, these assays are commonly used to assess anticancer or cytotoxic potential.

Several types of assays are employed:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is frequently used to determine the cytotoxic effects of compounds on cancer cell lines. For example, acridine-based N-acylhydrazone derivatives have been evaluated against the A549 lung cancer cell line using this method to determine their IC50 values. mdpi.com

CellTiter-Glo Assay: This is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells, to assess cell viability. acs.org

LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity. It has been used to screen 1,2,3-triazolo-benzoquinoline-3-carbonitriles against various tumor cells, including HCT-116 (colon), HepG2 (liver), and MCF-7 (breast) cell lines. rsc.org

The data from these assays help to identify compounds that can inhibit the growth of cancer cells. The table below shows representative findings for various benzonitrile derivatives against different cancer cell lines.

Compound ClassCell LineAssay TypeResult (IC50)Reference
1,2,3-Triazolo-benzoquinoline-3-carbonitrilesHepG2 (Liver Cancer)LDH AssayPotent activity, some more potent than Doxorubicin rsc.org
Acridine-benzohydrazidesA549 (Lung Cancer)MTT Assay37–62 µM (48h incubation) mdpi.com
Benzimidazole (B57391) AcrylonitrilesHematological Cancer CellsViability AssayPronounced activity with selectivity vs. normal cells mdpi.com
Bromo-pyrimidine AnalogsVarious Cancer LinesMTT AssaySome compounds showed excellent activity vs. Dasatinib ijpcbs.com

Design and Synthesis of Analogs with Enhanced Biological Properties

The core structure of this compound provides a scaffold that can be chemically modified to create analogs with improved biological activity. The presence of the bromine atom is particularly advantageous, as aryl bromides are versatile substrates in modern synthetic chemistry, especially in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide variety of molecular fragments.

Common strategies for designing and synthesizing analogs include:

Modification of the Aryl Core: The bromine atom can be replaced with different aryl or alkyl groups via cross-coupling reactions to explore how these changes affect target binding and cellular activity.

Incorporation of Heterocyclic Moieties: Attaching heterocyclic rings, such as pyrimidines or triazoles, can introduce new hydrogen bonding interactions with biological targets and improve pharmacokinetic properties. The synthesis of novel bromo-pyrimidine analogs has been shown to yield compounds with significant anticancer activity. ijpcbs.com Similarly, click chemistry has been used to create 1,2,3-triazolo-benzoquinoline-3-carbonitriles with notable cytotoxic effects. rsc.org

Functional Group Transformation: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing new points for derivatization and altering the electronic and solubility properties of the molecule.

These synthetic strategies enable the systematic exploration of the chemical space around the bromo-benzonitrile scaffold to optimize for potency, selectivity, and drug-like properties.

Applications in Material Science

The benzonitrile unit is an important component in the field of material science, particularly in organic electronics, due to its electron-withdrawing nature and rigid structure. These properties are valuable for designing materials used in organic light-emitting diodes (OLEDs).

Derivatives of benzonitrile are investigated for several roles in OLEDs:

Host Materials: Carbazole-benzonitrile derivatives have been synthesized and used as bipolar host materials for blue phosphorescent OLEDs (PhOLEDs). The benzonitrile moiety acts as an electron-accepting unit, which helps to balance charge transport within the emissive layer of the device, leading to improved efficiency. researchgate.netrsc.org

Thermally Activated Delayed Fluorescence (TADF): Donor-acceptor-donor' (D-A-D') type molecules incorporating fluorinated benzonitrile as the acceptor unit have been studied for their TADF properties. rsc.org TADF materials can harvest both singlet and triplet excitons for light emission, enabling OLEDs to achieve very high internal quantum efficiencies.

Mechanofluorochromism: Some benzonitrile derivatives exhibit mechanofluorochromic properties, where their emission color changes in response to mechanical stress. This stimuli-responsive behavior opens up possibilities for applications in sensors and advanced optical devices. rsc.org

While this compound itself has not been specifically reported in these applications, its core structure is relevant to the design of new organic electronic materials where tuning of electronic properties and molecular packing is critical.

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-Bromo-2-isobutylbenzonitrile

Research into this compound has primarily focused on its role as a key chemical intermediate. A significant finding is its utility in the synthesis of various bioactive molecules and complex chemical structures. One of the most prominent applications is as a precursor in the preparation of pharmaceutical compounds.

A patented synthetic route highlights its preparation from 5-amino-2-isobutylbenzonitrile. This process involves a Sandmeyer-type reaction where the amino group is converted into a bromo group using reagents such as hydrobromic acid, sodium nitrite, and copper(II) bromide. This transformation is a crucial step for introducing the bromine atom at the 5-position of the benzonitrile (B105546) ring, which is a versatile handle for further chemical modifications.

The structural features of this compound, namely the nitrile group, the bromine atom, and the isobutyl group, make it a valuable building block. The bromine atom, in particular, is strategically positioned for participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to different classes of compounds. The isobutyl group influences the molecule's solubility and steric properties, which can be important in directing subsequent reactions and determining the properties of the final products.

Unexplored Avenues in Synthetic Chemistry

While established methods for the synthesis of this compound exist, several modern synthetic strategies remain largely unexplored for this specific compound. These represent promising avenues for future research to develop more efficient, sustainable, and versatile synthetic protocols.

Modern Cross-Coupling Methodologies: Beyond traditional Suzuki reactions, the application of other advanced cross-coupling reactions remains an open area. This includes exploring Buchwald-Hartwig amination to introduce nitrogen-based functionalities, Sonogashira coupling for the introduction of alkyne moieties, and various C-H activation strategies to functionalize the aromatic ring directly, potentially offering more atom-economical routes.

Multicomponent Reactions (MCRs): The use of this compound as a substrate in multicomponent reactions could lead to the rapid assembly of complex molecular scaffolds. lookchem.com For instance, incorporating it into reactions like the Groebke-Blackburn-Bienaymé reaction (GBBR) could yield novel heterocyclic structures with potential biological activity. lookchem.com Investigating its reactivity in such convergent strategies could significantly expand its synthetic utility. lookchem.com

Photoredox and Electrochemical Synthesis: These emerging synthetic techniques offer green and mild alternatives to traditional methods. Exploring the use of photoredox catalysis or electrosynthesis for the bromination step or for subsequent functionalization could lead to more environmentally friendly and selective processes. These methods often operate at room temperature and can enable unique chemical transformations that are difficult to achieve with conventional thermal methods.

Flow Chemistry: The transition from batch processing to continuous flow synthesis for this compound and its derivatives could offer significant advantages in terms of safety, scalability, and product consistency. Exploring the synthesis in a flow regime could allow for better control over reaction parameters, reduce reaction times, and facilitate a more streamlined production process.

Potential for Novel Biological and Material Applications

The unique substitution pattern of this compound suggests its potential as a scaffold for developing new molecules with diverse applications in biology and materials science.

Biological Applications:

Anticancer Agents: Studies on structurally related halogenated benzonitriles and 5-bromo-substituted heterocyclic compounds have shown promising anticancer activity. For example, some 5-bromo derivatives have exhibited cytotoxicity against lung cancer cells by inducing apoptosis. mdpi.com Furthermore, 5-bromo-2-aryl benzimidazole (B57391) derivatives have been identified as potential dual inhibitors of α-glucosidase and urease enzymes, with some showing non-toxic profiles against normal cell lines. nih.gov These findings suggest that derivatives of this compound could be synthesized and screened for potential anticancer and enzyme-inhibiting properties.

Anti-inflammatory and Antimicrobial Agents: The benzonitrile moiety is present in various pharmacologically active compounds. Research has indicated that brominated compounds can modulate inflammatory responses. There is potential to develop derivatives of this compound that could act as novel anti-inflammatory or antimicrobial agents. The bromine atom can be a site for further modification to tune the biological activity.

Material Science Applications:

Polymer Chemistry: Brominated compounds are often used as flame retardants or as monomers to create polymers with specific properties. This compound could potentially be incorporated into polymer chains to enhance thermal stability or confer other desired characteristics.

Challenges and Opportunities in the Field

The future development and application of this compound are associated with both challenges and significant opportunities.

Challenges:

Green Synthesis: A primary challenge is the development of more environmentally benign synthetic routes. Traditional methods, such as the Sandmeyer reaction, often involve stoichiometric amounts of copper salts and can generate significant waste. The development of catalytic and greener bromination and functionalization methods is crucial.

Regioselectivity: Controlling regioselectivity during the synthesis and further functionalization of the benzonitrile ring can be a challenge. Developing highly selective reactions is necessary to avoid the formation of undesired isomers and simplify purification processes.

Cost-Effectiveness: For any large-scale application, the cost of starting materials and reagents is a critical factor. Research into utilizing cheaper and more readily available starting materials for the synthesis of this compound would be beneficial.

Opportunities:

Discovery of Novel Bioactive Compounds: There is a substantial opportunity to use this compound as a starting point for the discovery of new drugs. By creating libraries of derivatives through various chemical transformations at the bromo and nitrile positions, new lead compounds for a range of diseases could be identified.

Development of Advanced Materials: The potential to use this compound as a building block for new polymers and organic electronic materials is a significant opportunity. Research in this area could lead to materials with novel optical, electronic, or thermal properties.

Expansion of the Chemical Toolbox: Further investigation into the reactivity of this compound will expand the synthetic chemist's toolbox. Uncovering new transformations and applications for this compound will contribute to the broader field of organic synthesis.

Q & A

Q. How can researchers address discrepancies in reported catalytic efficiencies for this compound in C–C bond-forming reactions?

  • Methodology : Conduct meta-analyses of published protocols, controlling for catalyst loading, solvent purity, and substrate ratios. Use kinetic studies (e.g., variable-time NMR) to compare turnover frequencies. Cross-reference with studies on analogs like 4-Bromo-2-chlorobenzonitrile to contextualize performance variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.